
Methyl 3-nitro-4-piperidin-1-ylbenzoate
Overview
Description
Methyl 3-nitro-4-piperidin-1-ylbenzoate is an organic compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . It is a derivative of benzoic acid and features a nitro group and a piperidine ring, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-piperidin-1-ylbenzoate typically involves the esterification of 3-nitro-4-piperidin-1-ylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-piperidin-1-ylbenzoate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Reduction: Methyl 3-amino-4-piperidin-1-ylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 3-nitro-4-piperidin-1-ylbenzoate serves as a building block in organic synthesis. It can participate in various chemical reactions, such as:
- Reduction: The nitro group can be reduced to an amino group using hydrogen gas in the presence of catalysts like palladium on carbon.
- Substitution Reactions: The ester group can undergo nucleophilic substitution to form diverse derivatives.
Biology
In biological research, this compound is investigated for its potential:
- Enzyme Inhibition: It has shown promise in studies involving enzyme targets, which could lead to therapeutic applications.
- Receptor Binding Studies: The compound's interaction with specific receptors is under investigation to understand its pharmacological potential.
Medicine
This compound is explored as a potential pharmaceutical intermediate. Its structural characteristics allow it to be modified into various bioactive compounds. Research indicates that derivatives of this compound may exhibit:
- Antimicrobial Properties: Studies have suggested that similar compounds possess antimicrobial activities, warranting further exploration.
- Anticancer Activity: Initial findings indicate potential efficacy against cancer cell lines, making it a candidate for further drug development.
Data Table: Comparative Analysis of Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Nitro group on benzene | Enhanced biological activity due to piperidine moiety |
Ethyl 3-nitro-4-(piperidin-1-yl)benzoate | Similar structure without modifications | Potential use in medicinal chemistry |
Methyl 3-amino-4-(piperidin-1-yl)benzoate | Amino group instead of nitro | Different biological activity profile |
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of polyamine biosynthesis highlighted the role of this compound in reducing intracellular polyamine levels. This mechanism was linked to its structural properties, allowing it to bind effectively to target enzymes involved in polyamine metabolism.
Case Study 2: Anticancer Activity
Research conducted on various derivatives of this compound demonstrated significant cytotoxic effects against pancreatic cancer cells. These studies utilized assays to measure cell viability and apoptosis, providing insights into the compound's potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-4-piperidin-1-ylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-nitro-3-piperidin-1-ylbenzoate
- Methyl 3-nitro-4-morpholin-1-ylbenzoate
- Methyl 3-nitro-4-pyrrolidin-1-ylbenzoate
Uniqueness
Methyl 3-nitro-4-piperidin-1-ylbenzoate is unique due to its specific combination of a nitro group and a piperidine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 3-nitro-4-piperidin-1-ylbenzoate is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C14H16N2O4 and a molecular weight of 288.29 g/mol. The compound features a benzoate moiety with a nitro group and a piperidine ring, which are crucial for its biological interactions. The presence of the nitro group suggests potential reactivity that can lead to various biological effects, while the piperidine ring is commonly associated with central nervous system activity.
The mechanism of action of this compound involves several pathways:
- Nitro Group Reactivity : Nitro groups can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
- Piperidine Interaction : The piperidine ring may modulate the compound’s activity by interacting with neurotransmitter receptors or enzymes involved in metabolic pathways .
- Antimicrobial and Anticancer Activity : Similar compounds have shown potential antimicrobial and anticancer properties, suggesting that this compound may exhibit similar effects .
Anticancer Activity
Research indicates that compounds similar to this compound possess anticancer properties. For instance, studies on piperidine derivatives have demonstrated cytotoxicity against various cancer cell lines:
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Piperidine Derivative A | FaDu (hypopharyngeal) | 12.5 | |
Piperidine Derivative B | HeLa (cervical) | 15.0 |
These findings suggest that this compound could be evaluated for similar anticancer activity.
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by its structural similarities to other known antimicrobial compounds. Research has indicated that nitro-substituted aromatic compounds often exhibit significant antibacterial properties:
Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Nitro Compound A | Bacterial Inhibition | 32 µg/mL | |
Nitro Compound B | Fungal Inhibition | 16 µg/mL |
Given these precedents, further investigation into the antimicrobial efficacy of this compound is warranted.
Neuropharmacological Potential
The piperidine moiety is frequently linked to neuropharmacological effects. For example, derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission:
Study Focus | Compound Tested | AChE Inhibition (%) | Reference |
---|---|---|---|
Alzheimer’s Disease Models | Piperidine Derivative C | 78% at 10 µM | |
Cognitive Enhancement Studies | Piperidine Derivative D | 65% at 5 µM |
These studies highlight the potential for this compound in treating neurological disorders.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of similar compounds can provide insights into optimizing this compound for enhanced biological activity. Research has shown that modifications to the piperidine ring or the nitro group can significantly affect the compound's efficacy:
Modification Type | Effect on Activity |
---|---|
N-Alkyl Substitution | Increased AChE inhibition |
Nitro Group Positioning | Altered cytotoxicity profile |
This information can guide future synthetic efforts aimed at enhancing the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 3-nitro-4-piperidin-1-ylbenzoate, and how can competing side reactions be minimized?
- Methodological Answer : Synthesis typically involves nitration of a substituted benzoate precursor followed by nucleophilic substitution with piperidine. Competing side reactions, such as over-nitration or isomer formation, can be minimized by controlling reaction temperature (e.g., <50°C) and using stoichiometric excess of piperidine in anhydrous conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is recommended to isolate the target compound. Reaction monitoring via TLC or HPLC is critical to track intermediate nitro-group positioning .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC (C18 column, mobile phase: acetonitrile/water 60:40, UV detection at 254 nm) to assess purity (>98%).
- 1H/13C NMR to confirm nitro and piperidinyl substituent positions (e.g., aromatic protons at δ 8.1–8.3 ppm, piperidine protons at δ 2.5–3.0 ppm).
- Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]+ ~305 g/mol).
- Melting point analysis (compare to literature values) to detect impurities .
Q. What solvent systems are optimal for solubility studies of this compound in biological assays?
- Methodological Answer : Due to its aromatic nitro group and ester functionality, the compound is sparingly soluble in water. Use co-solvents like DMSO (≤1% v/v) or ethanol (≤5% v/v) for in vitro assays. Pre-solubilize in DMSO and dilute with PBS (pH 7.4) to avoid precipitation. Solubility can be quantified via UV-Vis spectroscopy at λmax ~300 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. To address this:
- Conduct metabolic stability assays (e.g., liver microsomes) to identify rapid degradation pathways.
- Use isotope labeling (e.g., 14C-labeled compound) to track pharmacokinetics.
- Perform proteomics profiling to detect unintended protein interactions. Adjust experimental design by incorporating metabolic inhibitors (e.g., CYP450 inhibitors) to isolate primary mechanisms .
Q. What strategies are effective for impurity profiling in large-scale synthesis batches?
- Methodological Answer : Impurities often include nitro-group positional isomers or residual piperidine. Employ:
- LC-MS/MS with a polar embedded column (e.g., HILIC) to separate isomers.
- Quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard.
- Forced degradation studies (acid/base/oxidative stress) to identify labile impurities. Reference standards for common impurities (e.g., 3-nitro-4-piperidin-1-ylbenzoic acid) should be synthesized for calibration .
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Methodological Answer : Focus on modular modifications:
- Nitro-group replacement (e.g., cyano, trifluoromethyl) to assess electronic effects.
- Piperidine ring substitution (e.g., methyl, fluorine) to evaluate steric/kinetic impacts.
- Use molecular docking (PDB: relevant enzyme structures) to predict binding affinities. Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling. Prioritize derivatives with ClogP <3.5 to balance solubility and membrane permeability .
Q. What experimental approaches mitigate photodegradation of the nitro-aromatic moiety in long-term stability studies?
- Methodological Answer : Nitro groups are prone to UV-induced degradation. Mitigation strategies include:
- Storage in amber vials at −20°C under inert gas (N2/Ar).
- Addition of stabilizers (e.g., 0.1% BHT) to prevent radical formation.
- Periodic stability testing via HPLC-UV (monitor degradation peaks at 220 nm and 275 nm).
- Use accelerated stability models (e.g., 40°C/75% RH for 6 months) to predict shelf life .
Properties
IUPAC Name |
methyl 3-nitro-4-piperidin-1-ylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-13(16)10-5-6-11(12(9-10)15(17)18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACMVJMRAUYEKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208124 | |
Record name | Benzoic acid, 3-nitro-4-(1-piperidinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32117-05-8 | |
Record name | Benzoic acid, 3-nitro-4-(1-piperidinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32117-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-nitro-4-(1-piperidinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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